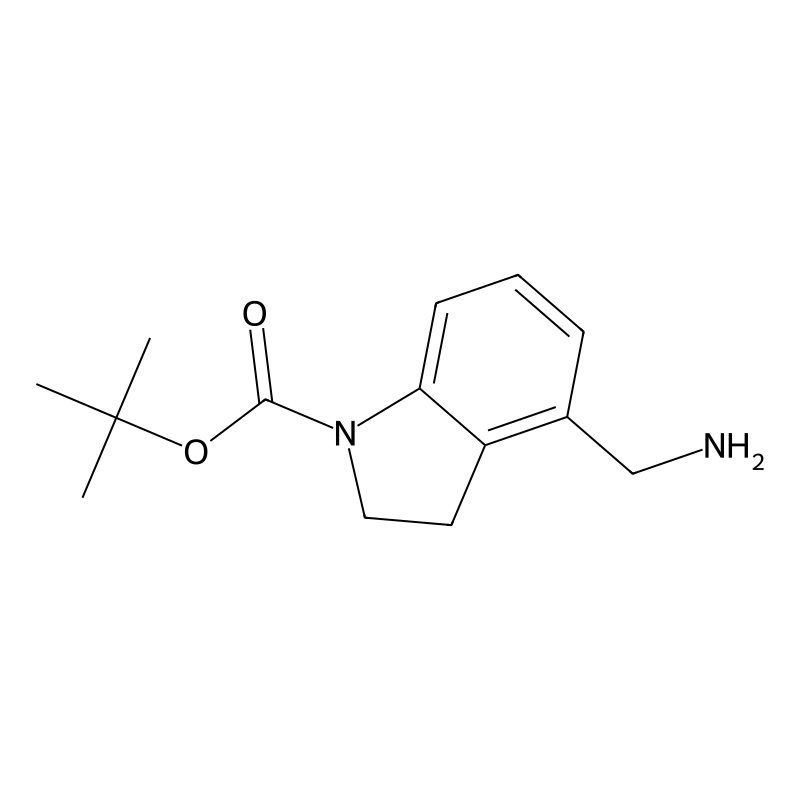

tert-Butyl 4-(aminomethyl)indoline-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl 4-(aminomethyl)indoline-1-carboxylate is a bifunctional synthetic building block primarily utilized in medicinal chemistry and materials science. Its structure incorporates a saturated indoline core, a primary amine shielded by an acid-labile tert-butyloxycarbonyl (Boc) group, and the indoline nitrogen itself also protected as a Boc-carbamate. This dual-protection scheme facilitates regioselective functionalization, allowing the exocyclic primary amine to be deprotected under acidic conditions while the indoline nitrogen remains masked, a critical feature for sequential, controlled synthetic strategies. [REFS-1, REFS-2]

Procuring a seemingly similar but structurally distinct analog often leads to critical failures in synthesis and performance. Substituting this compound with its unprotected form, 4-(aminomethyl)indoline, introduces competitive reactivity at both the primary amine and the indoline nitrogen, leading to side products and lower yields. Furthermore, the unprotected free base and its salts exhibit poor solubility in common aprotic organic solvents, complicating reaction setup and purification. Using a positional isomer (e.g., 5- or 7-aminomethyl) fundamentally alters the three-dimensional geometry of the final molecule, which can drastically reduce or eliminate biological activity in structure-sensitive applications like enzyme inhibition. [1] Finally, replacing the Boc protecting group with an alternative like Cbz (Carboxybenzyl) changes the deprotection method from acidolysis to hydrogenolysis, which is incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups) that may be present elsewhere in a complex synthetic intermediate. [2]

Compatibility with Reduction-Sensitive Groups

The N-Boc protecting group is selectively removed under acidic conditions, which are orthogonal to the hydrogenolysis conditions required for the common Cbz (Carboxybenzyl) protecting group. This chemical distinction is not a minor preference but a critical process enabler. For any synthetic route involving functional groups that are sensitive to catalytic reduction (e.g., alkenes, alkynes, nitro groups, benzyl ethers), the Cbz-protected analog is unsuitable, as the deprotection step would destroy those functionalities. The Boc-protected compound allows for deprotection without such limitations. [1]

| Evidence Dimension | Deprotection Conditions |

| Target Compound Data | Acid-labile: Cleaved with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature. |

| Comparator Or Baseline | Cbz-protected analog: Cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C catalyst) at room temperature. |

| Quantified Difference | Fundamentally different chemical mechanisms (acidolysis vs. reduction). |

| Conditions | Standard laboratory deprotection protocols. |

This orthogonality is essential for complex molecule synthesis, making the Boc-protected version the mandatory choice when reduction-sensitive groups are present.

Solubility vs. Unprotected Amine

The introduction of the lipophilic tert-butyl (Boc) group significantly enhances the compound's solubility in standard aprotic organic solvents used in synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. In contrast, the parent amine, 4-(aminomethyl)indoline, and its common salt forms (e.g., hydrochloride) are highly polar and exhibit poor to negligible solubility in these solvents, often requiring polar, high-boiling point solvents like DMF or aqueous systems. This difference is critical for process efficiency, enabling homogeneous reaction conditions and simplifying purification by standard silica gel chromatography.

| Evidence Dimension | Solubility in Aprotic Organic Solvents (e.g., DCM, THF) |

| Target Compound Data | Readily Soluble |

| Comparator Or Baseline | Unprotected 4-(aminomethyl)indoline or its salts: Poorly soluble / Insoluble. |

| Quantified Difference | Qualitatively significant shift from polar-protic to aprotic solvent compatibility. |

| Conditions | Standard laboratory and process chemistry conditions. |

Superior solubility streamlines synthesis and purification, avoiding problematic solvent systems and improving process reliability and scalability.

Positional Isomer Effects on Activity

The precise placement of substituents on the indoline core is critical for biological function. While direct SAR data for this exact fragment is proprietary, a representative study on indoline-based SERCA2a activators provides a clear quantitative proxy. In this study, moving a key methoxy substituent from the 5-position to the 6-position on the indoline scaffold resulted in a greater than 14-fold decrease in potency. Compound 22 (5-methoxyindoline analog) showed an EC50 of 2.1 µM, whereas its positional isomer, compound 23 (6-methoxyindoline analog), had an EC50 of >30 µM. [1] This demonstrates that even a minor shift in substituent position can lead to a dramatic loss of activity, making the procurement of the correct, regio-pure 4-substituted isomer essential for biological research and development.

| Evidence Dimension | SERCA2a Activation (EC50) |

| Target Compound Data | Proxy Analog (Compound 22, 5-MeO): 2.1 µM |

| Comparator Or Baseline | Positional Isomer (Compound 23, 6-MeO): >30 µM |

| Quantified Difference | >14.3-fold decrease in potency. |

| Conditions | In vitro SERCA2a ATPase activity assay. |

This evidence proves that indoline isomers are not interchangeable, and purchasing the wrong one can render a research program or synthetic campaign invalid.

Bioactive Molecule Synthesis with Positional Specificity

This building block is the correct choice for developing compounds where the precise spatial orientation of the aminomethyl side-chain at the 4-position is critical for target engagement, such as in kinase inhibitors or other receptor ligands. As evidenced by SAR studies on related scaffolds, positional isomers are not functionally equivalent, making the use of this specific regioisomer a prerequisite for achieving desired biological activity. [1]

Multi-Step Synthesis with Orthogonal Protecting Groups

Ideal for synthetic routes that contain reduction-sensitive functionalities like alkenes, alkynes, benzyl ethers, or nitro groups. The acid-labile nature of the Boc group allows for selective deprotection of the primary amine without affecting these other groups, a task that would be impossible with a Cbz-protected analog requiring hydrogenolysis. [2]

Process Chemistry and Scale-Up

The enhanced solubility of this compound in standard aprotic solvents makes it highly suitable for process scale-up and high-throughput synthesis platforms. Its use avoids the handling issues, complex solvent systems, and purification challenges associated with the poorly soluble unprotected parent amine, leading to more efficient and reproducible manufacturing workflows.

References

- [1] Chambers, J. M., et al. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of Medicinal Chemistry, 2021, 64(20), 15065–15092.

- [2] Wuts, P. G. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 5th ed., 2014.

XLogP3

Explore Compound Types